molecular formula C19H19DN4O2 B608872 MBRI-001 CAS No. 2054938-28-0

MBRI-001

Katalognummer B608872
CAS-Nummer: 2054938-28-0
Molekulargewicht: 337.4011
InChI-Schlüssel: UNRCMCRRFYFGFX-JTSGUJNOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

MBRI-001 is a deuterium-substituted plinabulin derivative as a potent anti-cancer agent. This compound exhibited better pharmacokinetic characteristics than that of plinabulin. Additionally, its antitumor activity is in a low nanomolar level for a variety of cancer cell lines and high activity against human NCI-H460 xenograted in mice intravenous administration. Importantly, continuous administration of this compound exhibited lower toxicity compared to docetaxel.

Wissenschaftliche Forschungsanwendungen

Antitumor Activity in Human Hepatocellular Carcinoma MBRI-001, a synthetic derivative of plinabulin, has been studied for its effects on human hepatocellular carcinoma, both as a monotherapy and in combination with sorafenib. The research demonstrated that this compound has superior anti-proliferative activities compared to plinabulin, inducing G2/M arrest in cancer cells and downregulating cyclin B1. Notably, when combined with sorafenib, this compound showed heightened antitumor effects in vivo, suggesting a promising approach for treating hepatocellular carcinoma (Deng et al., 2018).

Structural Analysis and Tubulin Polymerization Inhibition Another study focused on the polymorphs and co-crystal structure of this compound-tubulin, revealing that this compound inhibits tubulin polymerization similarly to plinabulin. This was further supported by the evaluation of its anti-proliferative activities against lung cancer cell lines, where this compound displayed similar antitumor inhibition to plinabulin. These findings suggest this compound's potential as an effective anti-cancer agent (Ma et al., 2019).

Pharmacokinetic and Pharmacodynamic Characteristics In a pharmacokinetic and pharmacodynamic study, this compound demonstrated better stability in rat plasma and liver microsomes than plinabulin. The distribution of this compound in various tissues, particularly in the lungs, was noteworthy. The study also found that combining this compound with gefitinib led to a better antitumor inhibition rate than monotherapy, underlining its potential in cancer treatment (Ma et al., 2018).

Enhanced Pharmacokinetic Properties and Antitumor Activity The development of this compound incorporated a deuterium atom into plinabulin's structure, resulting in improved pharmacokinetic characteristics. This modified compound exhibited low nanomolar level antitumor activity across various cancer cell lines and was highly effective in a human lung cancer xenograft mouse model. The study suggests that this compound could be a promising anti-cancer agent with lower toxicity compared to other treatments (Ding et al., 2017).

Synergistic Effects with Gemcitabine in Pancreatic Cancer Research on the combination of this compound with gemcitabine in pancreatic cancer cell lines demonstrated a synergistic effect, intensifying apoptosis and DNA damage. This combination showed superior anti-tumor activity compared to either agent alone, highlighting the potential of this combination therapy to improve the prognosis of pancreatic cancer patients (Liu et al., 2019).

Eigenschaften

CAS-Nummer

2054938-28-0

Molekularformel

C19H19DN4O2

Molekulargewicht

337.4011

IUPAC-Name

(Z)-3-((Z)-benzylidene)-6-((5-(tert-butyl)-1H-imidazol-4-yl)methylene-d)piperazine-2,5-dione

InChI

InChI=1S/C19H20N4O2/c1-19(2,3)16-13(20-11-21-16)10-15-18(25)22-14(17(24)23-15)9-12-7-5-4-6-8-12/h4-11H,1-3H3,(H,20,21)(H,22,25)(H,23,24)/b14-9-,15-10-/i10D

InChI-Schlüssel

UNRCMCRRFYFGFX-JTSGUJNOSA-N

SMILES

CC(C)(C)C(NC=N1)=C1/C([2H])=C(C(N/C2=C\C3=CC=CC=C3)=O)\NC2=O

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

MBRI-001;  MBRI 001;  MBRI001. BPI-2358-d;  NPI-2358-d;  plinabulin-d.

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MBRI-001
Reactant of Route 2
Reactant of Route 2
MBRI-001
Reactant of Route 3
MBRI-001
Reactant of Route 4
MBRI-001
Reactant of Route 5
MBRI-001
Reactant of Route 6
Reactant of Route 6
MBRI-001

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.